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Compound of Interest

Compound Name:
(2E)-3-(3-hydroxyphenyl)prop-2-

enal

Cat. No.: B11755336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, is a molecule of

interest in various fields, including medicinal chemistry and materials science. Its chemical

structure, featuring a hydroxylated phenyl ring conjugated with an unsaturated aldehyde, gives

rise to a unique spectroscopic signature. This guide provides an in-depth analysis of its

expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), compiled from data on structurally similar

compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview
The structure of (2E)-3-(3-hydroxyphenyl)prop-2-enal, with the chemical formula C₉H₈O₂ and

a molecular weight of 148.16 g/mol , is foundational to its spectroscopic properties.[1] The key

structural features influencing its spectra are the aromatic ring, the phenolic hydroxyl group, the

α,β-unsaturated aldehyde system, and the trans configuration of the double bond.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of (2E)-3-(3-hydroxyphenyl)prop-2-enal is expected to show

distinct signals for the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts

are influenced by the electron-withdrawing effect of the carbonyl group and the electronic

effects of the hydroxyl group on the aromatic ring.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehydic-H 9.5 - 9.7 Doublet ~7-8

Vinylic-H (β to C=O) 7.4 - 7.6 Doublet ~15-16

Vinylic-H (α to C=O) 6.6 - 6.8 Doublet of Doublets ~15-16, ~7-8

Aromatic-H 6.8 - 7.3 Multiplets -

Phenolic-OH 5.0 - 6.0 (variable) Singlet (broad) -

Note: The chemical shift of the phenolic proton is highly dependent on the solvent and

concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Carbonyl-C 190 - 195

Aromatic-C (C-OH) 155 - 160

Vinylic-C (β to C=O) 145 - 150

Aromatic-C (quaternary) 135 - 140

Vinylic-C (α to C=O) 125 - 130

Aromatic-C 110 - 130

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their vibrational

frequencies. For (2E)-3-(3-hydroxyphenyl)prop-2-enal, the key absorptions are from the

hydroxyl, carbonyl, and alkene moieties, as well as the aromatic ring.[2][3][4][5][6]

Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

O-H Stretch (Phenolic) 3200 - 3600 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aldehydic) 2700 - 2850 Medium, often two bands

C=O Stretch (Conjugated

Aldehyde)
1670 - 1700 Strong

C=C Stretch (Alkene) 1620 - 1650 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong

C-O Stretch (Phenolic) 1200 - 1260 Strong

=C-H Bend (trans-Alkene) 960 - 980 Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural confirmation.

m/z Proposed Fragment

148 [M]⁺ (Molecular Ion)

147 [M-H]⁺

131 [M-OH]⁺

120 [M-CO]⁺

119 [M-CHO]⁺

91 [C₇H₇]⁺

77 [C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations

and neutral losses.

Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic

analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate software.

IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a thin pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g.,

Q-TOF, Orbitrap).

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the

molecular ion and its fragments.

Data Analysis: Analyze the resulting mass-to-charge ratio (m/z) peaks to determine the

molecular weight and fragmentation pattern.

Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

relationship between the molecular structure and the expected spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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